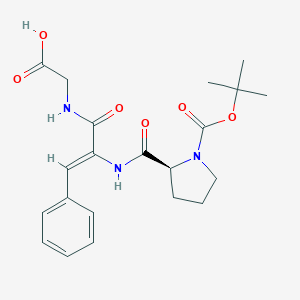
tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine, commonly known as Boc-Pro-Phe-His-Gly-OH, is a peptide molecule that has gained significant attention in the field of scientific research due to its potential applications in drug design and development. This peptide is a combination of five amino acids, namely proline, phenylalanine, histidine, glycine, and tert-butylcarbonyl (Boc) protecting group. The Boc group is used to protect the N-terminal amine group of the peptide during synthesis.
Wirkmechanismus
The mechanism of action of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH is not fully understood. However, it is believed to exert its biological activities through interactions with specific receptors or enzymes in the body. For example, tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH has been shown to bind to the opioid receptor, which is involved in pain management.
Biochemische Und Physiologische Effekte
Tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH has been shown to exhibit various biochemical and physiological effects. For example, it has been found to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of certain cancer cells. Additionally, it has been found to modulate the immune response, making it a potential candidate for immunomodulatory therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH in lab experiments is its high purity and stability. Additionally, it can be easily synthesized using SPPS, making it readily available for research purposes. However, one of the limitations of using tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH is its relatively high cost compared to other peptides.
Zukünftige Richtungen
There are several future directions for research on tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH. One potential area of research is the development of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH-based drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH and its interactions with specific receptors and enzymes in the body. Finally, research is needed to optimize the synthesis process of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH to reduce its cost and improve its yield.
Synthesemethoden
The synthesis of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH can be achieved through solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides, wherein the peptide is built one amino acid at a time on a solid support. The tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine group is added to the N-terminal amine group of the peptide during the synthesis process to protect it from unwanted reactions. After the synthesis is complete, the tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine group is removed using an appropriate deprotection reagent.
Wissenschaftliche Forschungsanwendungen
Tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH has been extensively studied for its potential applications in drug design and development. It has been found to exhibit various biological activities, such as antimicrobial, antitumor, and anti-inflammatory activities. Additionally, it has been shown to have a high affinity for certain receptors, making it a potential candidate for receptor-mediated drug delivery.
Eigenschaften
CAS-Nummer |
129119-97-7 |
|---|---|
Produktname |
tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine |
Molekularformel |
C21H27N3O6 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
2-[[(Z)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylprop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H27N3O6/c1-21(2,3)30-20(29)24-11-7-10-16(24)19(28)23-15(18(27)22-13-17(25)26)12-14-8-5-4-6-9-14/h4-6,8-9,12,16H,7,10-11,13H2,1-3H3,(H,22,27)(H,23,28)(H,25,26)/b15-12-/t16-/m0/s1 |
InChI-Schlüssel |
KFICWGRINAFFES-IRVMHKCDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)O |
SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O |
Sequenz |
PXG |
Synonyme |
Boc-Pro-dehydro-Phe-Gly-OH tert-butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



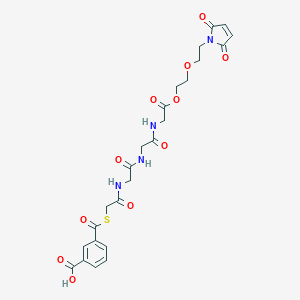
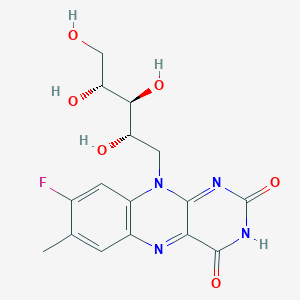
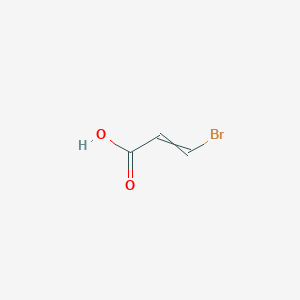
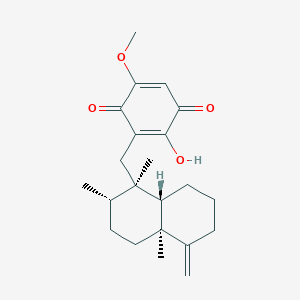
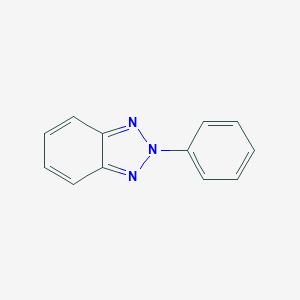
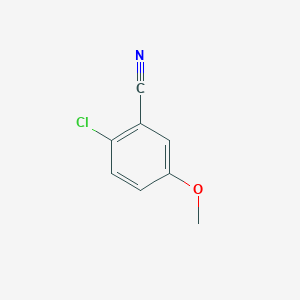
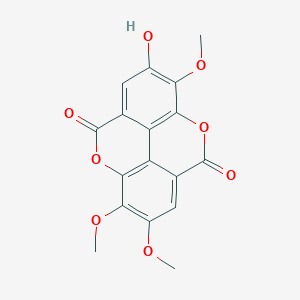
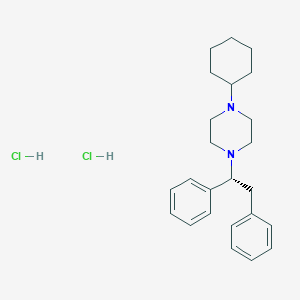


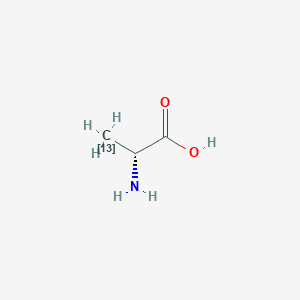
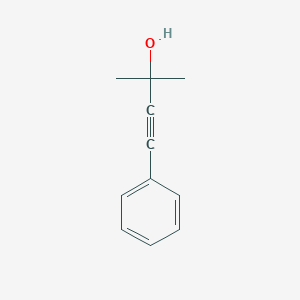
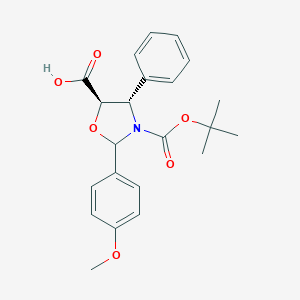
![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)